Chiral Purity and Stereochemical Identity: (S)-Enantiomer vs. Racemic Mixture
Methyl 2-(3,5-difluorophenyl)propanoate is available as the defined (S)-enantiomer, methyl (2S)-2-(3,5-difluorophenyl)propanoate, which is a critical differentiator from its racemic form [1]. This stereochemical definition allows for the creation of chirally pure downstream products, a requirement for many pharmaceuticals where enantiomers exhibit different biological activities. This is a binary differentiator; a racemic mixture cannot be directly substituted for the single enantiomer.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (S)-enantiomer (methyl (2S)-2-(3,5-difluorophenyl)propanoate) |
| Comparator Or Baseline | Racemic mixture (CAS 1248159-75-2) or undefined stereochemistry |
| Quantified Difference | Qualitative: Defined chirality vs. undefined/mixed stereochemistry |
| Conditions | Chiral synthesis and downstream application |
Why This Matters
Procurement of the specific (S)-enantiomer ensures stereochemical control in synthetic pathways, avoiding the need for costly and time-consuming chiral resolution steps.
- [1] J-GLOBAL. (S)-2-(3,5-Difluorophenyl)propionic acid methyl ester. Accessed 2026-04-18. View Source
